2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide

Catalog No.
S7764654
CAS No.
M.F
C19H17N3O6S2
M. Wt
447.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benz...

Product Name

2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide

IUPAC Name

2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide

Molecular Formula

C19H17N3O6S2

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C19H17N3O6S2/c1-14-7-10-17(22(23)24)13-19(14)30(27,28)21-16-8-11-18(12-9-16)29(25,26)20-15-5-3-2-4-6-15/h2-13,20-21H,1H3

InChI Key

JXVGWAAVGQUGKS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide, also known as MEK inhibitor GSK1120212 or trametinib, is a small molecule drug used in cancer therapy. It belongs to the class of MEK inhibitors that selectively inhibit the mitogen-activated protein kinase (MAPK) pathway. In this paper, we will discuss the 2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide’s definition, physical and chemical properties, synthesis, characterization, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.
The 2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide inhibitor GSK1120212 or trametinib was approved by the FDA in 2013 for the treatment of metastatic melanoma with BRAF V600E or V600K mutations. Trametinib targets the MAPK pathway by specifically inhibiting 2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide1 and 2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide2, which are downstream of the BRAF protein in this pathway. This inhibition leads to the inhibition of cell growth and proliferation. Trametinib is usually used in combination with other drugs, such as dabrafenib, to enhance its therapeutic effect.
Trametinib is a white to light-yellow powder with a molecular weight of 615.62 g/mol and the empirical formula of C26H23N5O4S. The drug is sparingly soluble in water and freely soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Trametinib has a melting point of 222°C.
There are several methods for synthesizing trametinib, including the methods described by Narayanan et al. (2014) and De Simone et al. (2016). The Narayanan method involves a three-step synthesis starting from 2-amino-5-nitrobenzenesulfonamide and 4-(4-bromophenylsulfonyl)aniline. The De Simone method involves a five-step synthesis starting from 2-chloronicotinic acid and 4-(4-bromophenylsulfonyl)aniline.
The structure of trametinib is characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
There are several analytical methods for detecting trametinib in biological samples, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and capillary electrophoresis. These methods are commonly used in pharmacokinetic and pharmacodynamic studies of trametinib.
Trametinib has been shown to have potent antitumor activity in various cancer cell lines and animal models. It inhibits cell growth and induces cell cycle arrest and apoptosis in cancer cells. Trametinib has been shown to be effective in treating melanoma, non-small cell lung cancer, and pancreatic cancer, among other cancers. However, the drug has also been shown to cause resistance mechanisms in cancer cells, leading to treatment failure.
Trametinib has been shown to have tolerable toxicity profiles in clinical trials. The most common side effects are skin rash, diarrhea, fatigue, and edema. Trametinib has also been reported to cause serious adverse events, including cardiomyopathy, ocular toxicity, and interstitial lung disease.
Trametinib has been used in preclinical and clinical studies for cancer therapy. It has been used as a single agent or in combination with other drugs, such as chemotherapy, radiotherapy, and immunotherapy. Trametinib has also been used to study the MAPK pathway and its role in cancer development and progression.
Trametinib is currently being studied in several clinical trials for various cancers, including melanoma, lung cancer, and pancreatic cancer. It is also being evaluated in combination with other drugs and treatment modalities for better efficacy. The drug is also being studied in preclinical models for its potential in other diseases, such as autoimmune diseases and inflammation.
Trametinib has potential applications in various fields of research and industry. It can be used as a tool for studying the MAPK pathway and its role in cancer development and progression. Trametinib can also be used as a platform for drug discovery and development, leading to the discovery of new 2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide inhibitors and other anticancer drugs.
Despite the therapeutic potential of trametinib, there are limitations to its use. Resistance mechanisms can develop in cancer cells, leading to treatment failure. There are also safety concerns, including cardiotoxicity, ocular toxicity, and interstitial lung disease.
for trametinib research include the development of combination therapies to overcome resistance mechanisms, the evaluation of the drug’s potential in other diseases, and the discovery of new 2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide inhibitors and other anticancer drugs. The application of trametinib in personalized medicine and precision oncology is also an area of interest.
In conclusion, 2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide or trametinib is a promising drug in cancer therapy with potent antitumor activity. It specifically inhibits 2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide1 and 2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide2 in the MAPK pathway, leading to cell growth inhibition and apoptosis in cancer cells. Trametinib has potential applications in various fields of research and industry, including drug discovery and development and personalized medicine. However, there are limitations and safety concerns that need to be addressed in further research.

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

447.05587762 g/mol

Monoisotopic Mass

447.05587762 g/mol

Heavy Atom Count

30

Dates

Last modified: 04-15-2024

Explore Compound Types